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molecular formula C11H9NO2 B8584914 5-(2-cyclopropylethynyl)pyridine-2-carboxylic acid

5-(2-cyclopropylethynyl)pyridine-2-carboxylic acid

Cat. No. B8584914
M. Wt: 187.19 g/mol
InChI Key: OZWFVAVSKMWMGB-UHFFFAOYSA-N
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Patent
US09309263B2

Procedure details

To a small flask were added methyl 5-(cyclopropylethynyl)picolinate (240 mg, 1.193 mmol) and potassium hydroxide (147 mg, 2.62 mmol) in MeOH (4 ml). The mixture was stirred at 50° C. for 20 min. It was cooled to RT and the solvent was reduced. The white solid was treated with small amount of water (˜1.5 mL), and acidified by 6N HCl to pH 2. The light brown precipitate was formed and the resulting mixture was cooled to 0° C. by ice bath. The brown precipitate was collected by filtration to yield 5-(cyclopropylethynyl)picolinic acid (163 mg, 0.871 mmol, 73.0% yield) as light yellow solid. It was dried in high vacuum for overnight and was used directly for next step. MS m/z=188.1 (M+H).
Name
methyl 5-(cyclopropylethynyl)picolinate
Quantity
240 mg
Type
reactant
Reaction Step One
Quantity
147 mg
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Quantity
1.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]1([C:4]#[C:5][C:6]2[CH:7]=[CH:8][C:9]([C:12]([O:14]C)=[O:13])=[N:10][CH:11]=2)[CH2:3][CH2:2]1.[OH-].[K+].O.Cl>CO>[CH:1]1([C:4]#[C:5][C:6]2[CH:7]=[CH:8][C:9]([C:12]([OH:14])=[O:13])=[N:10][CH:11]=2)[CH2:3][CH2:2]1 |f:1.2|

Inputs

Step One
Name
methyl 5-(cyclopropylethynyl)picolinate
Quantity
240 mg
Type
reactant
Smiles
C1(CC1)C#CC=1C=CC(=NC1)C(=O)OC
Name
Quantity
147 mg
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
4 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
1.5 mL
Type
reactant
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 50° C. for 20 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
It was cooled to RT
CUSTOM
Type
CUSTOM
Details
The light brown precipitate was formed
TEMPERATURE
Type
TEMPERATURE
Details
the resulting mixture was cooled to 0° C. by ice bath
FILTRATION
Type
FILTRATION
Details
The brown precipitate was collected by filtration

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
C1(CC1)C#CC=1C=CC(=NC1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.871 mmol
AMOUNT: MASS 163 mg
YIELD: PERCENTYIELD 73%
YIELD: CALCULATEDPERCENTYIELD 73%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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